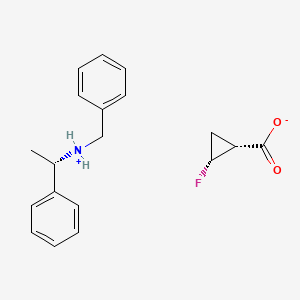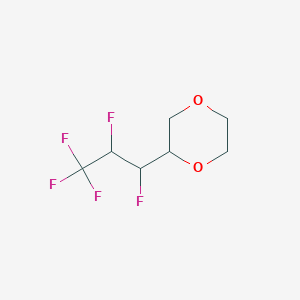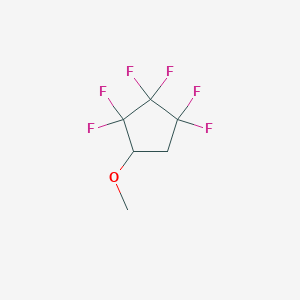
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene, commonly referred to as DTC-TFE, is a halogenated aromatic compound that has been used for a variety of scientific research applications. It is a colorless, volatile liquid with a boiling point of about 77°C. DTC-TFE has been found to be a useful reagent for organic synthesis due to its high reactivity and low toxicity. It is also used as a solvent for a variety of reactions, and has been studied for its potential applications in biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
DTC-TFE has been studied for its potential applications in biochemistry and pharmacology. It has been used as a reagent in the synthesis of various compounds, including drugs, dyes, and other organic molecules. It has also been studied for its ability to interact with proteins, enzymes, and other biological molecules. In particular, DTC-TFE has been found to be a useful reagent for the synthesis of peptides and proteins. Additionally, it has been used in the synthesis of a variety of drugs, including antibiotics, antivirals, and anti-cancer agents.
Wirkmechanismus
The mechanism of action of DTC-TFE is not fully understood. However, it is thought to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of DTC-TFE are not fully understood. However, it is known to interact with proteins and enzymes in a variety of ways. For example, it has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine in the brain. In addition, it has been found to interact with other enzymes and proteins, such as cytochrome P450 and other drug-metabolizing enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DTC-TFE for laboratory experiments include its high reactivity and low toxicity. Additionally, it has been found to be a useful reagent for the synthesis of various compounds, including drugs, dyes, and other organic molecules. However, there are some limitations to using DTC-TFE. For example, it is a volatile liquid with a boiling point of about 77°C, which can make it difficult to store and handle. In addition, its mechanism of action is not fully understood, so it is important to be cautious when using it in experiments.
Zukünftige Richtungen
There are a variety of potential future directions for the research and application of DTC-TFE. For example, further research could be conducted to better understand its mechanism of action and its potential biochemical and physiological effects. Additionally, it could be studied for its potential applications in drug discovery and development, as well as its ability to interact with proteins, enzymes, and other biological molecules. Additionally, further research could be conducted to explore its potential uses in other areas, such as environmental remediation and industrial processes.
Synthesemethoden
DTC-TFE can be synthesized via a two-step process. The first step involves the reaction of 2,5-dichlorobenzene with trifluoroethanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction produces 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzene and 2,5-dichloro-(2'-chloro-1',1',2'-trifluoroethoxy)benzoic acid. The second step involves the hydrolysis of the benzoic acid to produce the desired product, DTC-TFE.
Eigenschaften
IUPAC Name |
1,4-dichloro-2-(2-chloro-1,1,2-trifluoroethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl3F3O/c9-4-1-2-5(10)6(3-4)15-8(13,14)7(11)12/h1-3,7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJBZYZDDPXIRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OC(C(F)Cl)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl3F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,3-Bis(trifluoromethyl)-8-amino-thiazolo[3,2-a]benzimidazole, 95%](/img/structure/B6311252.png)


![2-(1-Chloro-2,2,2-trifluoroethyl)-2-(trifluoromethyl)naphtho[2,3-d]-1,3-dioxole](/img/structure/B6311262.png)
![3-Chloro-8-trifluoromethyl-10,11-dihydrodibenz[b,f][1,4]oxazepin-11-one, 97%](/img/structure/B6311272.png)



![2-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonyl chloride](/img/structure/B6311301.png)



![2,3-Bis(trifluoromethyl)-thiazolo[3,2-a]benzimidazol-6-amine](/img/structure/B6311348.png)
